molecular formula C10H12O3 B1637988 4-Hydroxy-4-phenyl-butyric acid

4-Hydroxy-4-phenyl-butyric acid

Cat. No.: B1637988
M. Wt: 180.20 g/mol
InChI Key: OGQGIKZPOBBMNO-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of phenylacetic acid with potassium permanganate (KMnO) in the presence of sulfuric acid (HSO), followed by reduction with sodium borohydride (NaBH).

      Industrial Production: Industrial production methods may vary, but the synthesis typically involves similar steps.

  • Chemical Reactions Analysis

      Reactions: 4-Hydroxy-4-phenylbutanoic acid can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but common products include substituted phenylbutanoic acids.

  • Scientific Research Applications

      Chemistry: Used as a starting material for the synthesis of other compounds.

      Biology: May have applications in biochemical studies or as a substrate for enzyme assays.

      Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory properties).

      Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.

  • Comparison with Similar Compounds

      Similar Compounds: Other phenylbutanoic acids or related compounds.

      Uniqueness: 4-Hydroxy-4-phenylbutanoic acid’s uniqueness lies in its specific combination of a phenyl group and a hydroxybutyric acid backbone.

    Properties

    IUPAC Name

    4-hydroxy-4-phenylbutanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H12O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OGQGIKZPOBBMNO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(CCC(=O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H12O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    180.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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